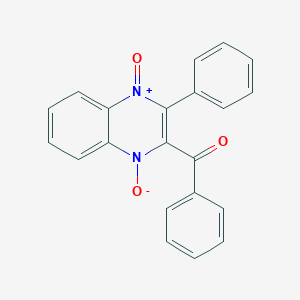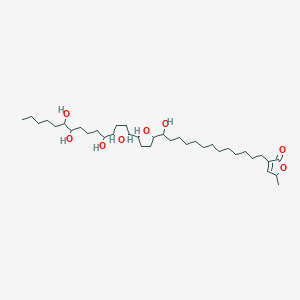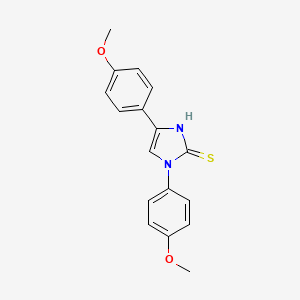
3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione is a member of 1,3-dihydroimidazole-2-thiones.
Scientific Research Applications
Corrosion Inhibition
3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione has been studied for its corrosion inhibition properties. In a study by Prashanth et al. (2021), various imidazole derivatives, including this compound, were synthesized and evaluated for their ability to inhibit corrosion in mild steel within acidic solutions. The derivative with a hydroxyl group demonstrated the highest corrosion inhibition efficiency, up to 96%. This high efficiency was attributed to strong adsorption of the molecules, which followed the Langmuir model. These findings suggest a potential application of this compound in protecting metals from corrosion, particularly in industrial settings where acid exposure is common (Prashanth et al., 2021).
Spectroscopic Analysis and Nonlinear Optical Properties
Tamer et al. (2015) reported on the synthesis and spectroscopic evaluation of a related compound, focusing on its nonlinear optical properties. The study highlighted the small energy gap between the frontier molecular orbitals, which is responsible for the nonlinear optical activity of the molecule. This suggests potential applications in the field of optoelectronics, where materials with nonlinear optical properties are valuable (Tamer et al., 2015).
Antitumor and Antibacterial Activity
The compound has also been studied for its biological activities. Liu et al. (2012) investigated bis[4,5-diarylimidazol-2-ylidene]methane derivatives, which include variants of this compound, for their antitumor and antibacterial properties. The study found that these compounds exhibited growth inhibition effects against various carcinoma cell lines and significantly inhibited the growth of bacteria, opening new avenues for the application of this compound type in medicinal chemistry (Liu et al., 2012).
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H16N2O2S/c1-20-14-7-3-12(4-8-14)16-11-19(17(22)18-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,22) |
InChI Key |
ODKDXITYOHYPBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


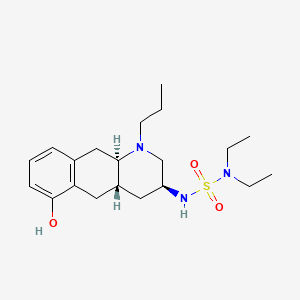
![[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B1230412.png)
![N-butan-2-yl-4-[4-oxo-3-(phenylmethyl)-2-thiazolidinyl]benzamide](/img/structure/B1230413.png)
![4-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B1230414.png)
![1-(1-Naphthalenyl)-3-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B1230416.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1230418.png)
![(1S,2S,10R,12S,13S,15S)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1230420.png)
![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)
![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)
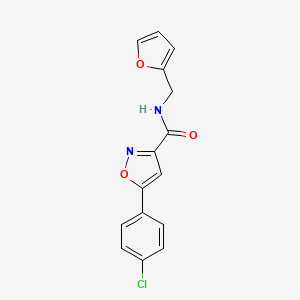
![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1230433.png)
